2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
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Overview
Description
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . Fluoropyridines are a type of aromatic compound where one or more hydrogen atoms in the pyridine ring are replaced by fluorine . They are known for their interesting physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluoropyridines often involves the use of organometallic reagents and boric esters . The reaction is usually performed at low temperatures to prevent over-alkylation . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is also a common method used in the synthesis of boronic acids .Chemical Reactions Analysis
Boronic acids are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Molecular Interactions and Pharmaceutical Applications
Boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, are under investigation for their potential applications in pharmaceuticals and biology. The study of the molecular structure, covalent, and non-covalent interactions of an oxaborol derivative obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid shows promising functional groups for further studies in medicine, pharmacology, and biology. This compound's ability to form stable molecular assemblies through coordinate N→B dative bonds and various non-covalent interactions indicates its potential as a candidate for drug development and biological applications (Hernández-Negrete et al., 2021).
Biomaterials and Hydrogel Development
Boronic acids play a significant role in biomaterials, particularly through their ability to bind with diols, saccharides, and peptidoglycans. This binding is essential for creating hydrogels with dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships that govern boronic acid’s binding affinity to diols is crucial for their use in sensing, delivery, and materials chemistry. The study by Brooks, Deng, and Sumerlin highlights the importance of carefully considering both the boronic acid structure and solution pH for their effective application in biomaterials (Brooks et al., 2018).
Chemical Sensing
The development of chemical sensors utilizing boronic acid derivatives is a vibrant area of research. For example, fluorinated boronic acid-appended pyridinium salts have been explored for diol sensing, demonstrating their potential in medical diagnostics, such as glucose monitoring in diabetes patients. The use of 19F NMR spectroscopy with these compounds allows for the sensitive and selective detection and discrimination of diols, showcasing the versatility of boronic acid derivatives in the creation of chemical sensors (Axthelm et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
It’s worth noting that boronic acids and their esters can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Given its potential role in the synthesis of various biologically active compounds via suzuki-miyaura cross-coupling reactions , it could contribute to a wide range of biological effects depending on the specific compounds synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can significantly influence the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action and stability could be affected by the pH of its environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHCDNUGZCOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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